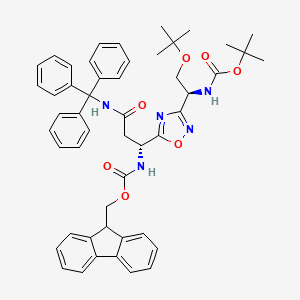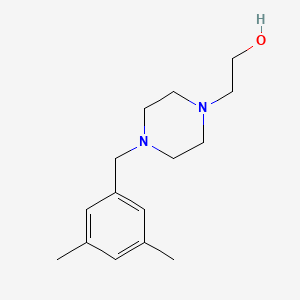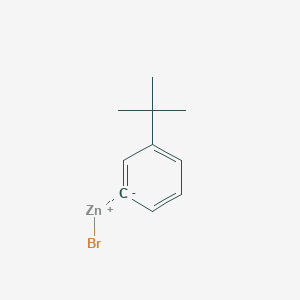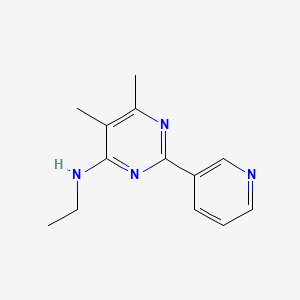
(9H-Fluoren-9-yl)methyl ((R)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(9H-Fluoren-9-yl)methyl (®-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate” is a complex organic molecule that features multiple functional groups, including carbamate, oxadiazole, and fluorenyl moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the fluorenyl group, and the protection of amino groups with tert-butoxycarbonyl (Boc) groups. Typical reaction conditions might include:
Formation of Oxadiazole Ring: This could involve cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Introduction of Fluorenyl Group: This might be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Protection of Amino Groups: The use of Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl moiety.
Reduction: Reduction of the oxadiazole ring or the carbamate group could be possible under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for therapeutic applications, possibly as an anticancer or antiviral agent, depending on its biological activity profile.
Industry
In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (®-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate: This compound itself.
Other Fluorenyl Derivatives: Compounds with similar fluorenyl groups but different substituents.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or material properties not seen in other similar compounds.
Properties
Molecular Formula |
C50H53N5O7 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[5-[(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C50H53N5O7/c1-48(2,3)60-32-42(52-47(58)61-49(4,5)6)44-53-45(62-55-44)41(51-46(57)59-31-40-38-28-18-16-26-36(38)37-27-17-19-29-39(37)40)30-43(56)54-50(33-20-10-7-11-21-33,34-22-12-8-13-23-34)35-24-14-9-15-25-35/h7-29,40-42H,30-32H2,1-6H3,(H,51,57)(H,52,58)(H,54,56)/t41-,42-/m1/s1 |
InChI Key |
RYUKOKXSDGIOSY-NCRNUEESSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C1=NOC(=N1)[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)




